molecular formula C15H14F2N2O3S B2638101 (Z)-N-(4,6-difluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 898349-37-6

(Z)-N-(4,6-difluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No. B2638101
CAS RN: 898349-37-6
M. Wt: 340.34
InChI Key: NLWQLZOLFWTJIA-SDXDJHTJSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a benzo[d]thiazol-2(3H)-one moiety, a difluorobenzothiadiazole moiety, and a carboxamide group . These functional groups suggest that the compound may have interesting chemical and physical properties.


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives, have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper catalyzed one-pot reaction .


Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the benzo[d]thiazol-2(3H)-one and difluorobenzothiadiazole moieties, which are electron deficient systems with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .

Scientific Research Applications

properties

IUPAC Name

N-(4,6-difluoro-3-propyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2O3S/c1-2-3-19-13-10(17)6-9(16)7-12(13)23-15(19)18-14(20)11-8-21-4-5-22-11/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLWQLZOLFWTJIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2SC1=NC(=O)C3=COCCO3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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